
Application Notes and Protocols for Labeling
Proteins with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213 Get Quote

These application notes provide detailed protocols for the covalent labeling of proteins with

Alexa Fluor™ 555 (AF 555) azide. This process is achieved through a bioorthogonal reaction

known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC). This method allows for the highly specific and efficient labeling of proteins that have

been pre-modified to contain an alkyne group.

Introduction
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems

without interfering with native biochemical processes.[1] Click chemistry, a key example of

bioorthogonal ligation, involves the reaction between an azide and an alkyne to form a stable

triazole linkage.[1][2][3] This methodology is particularly advantageous for labeling proteins in

complex biological mixtures due to its high selectivity and biocompatibility.[1][4][5]

Labeling proteins with AF 555, a bright and photostable fluorescent dye, enables researchers

to visualize, track, and quantify proteins in various applications, including fluorescence

microscopy, flow cytometry, and western blotting.[6] The protocol described herein involves a

two-step process: first, the introduction of an alkyne group into the target protein, and second,

the click reaction with AF 555 azide.
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Table 1: Key Reagents and Recommended
Concentrations for CuAAC Labeling

Reagent
Stock
Concentration

Final
Concentration

Purpose

Alkyne-Modified

Protein
1-5 mg/mL Variable

Target molecule for

labeling

AF 555 Azide 1-10 mM in DMSO 2-40 µM Fluorescent label

Copper (II) Sulfate

(CuSO4)
20-100 mM in water 50-100 µM

Source of copper

catalyst[2][3]

Ligand (e.g., THPTA) 100-200 mM in water 250-500 µM
Stabilizes the Cu(I)

catalyst[2][3]

Reducing Agent (e.g.,

Sodium Ascorbate)
100-300 mM in water 2.5-5 mM

Reduces Cu(II) to the

active Cu(I) state[2][3]

Table 2: Typical Reaction Parameters for CuAAC Protein
Labeling

Parameter Recommended Condition Notes

Reaction Time 15-60 minutes[2][3]
Longer incubation may

improve efficiency.[7]

Temperature Room Temperature Avoid direct sunlight.[8]

pH 4-11
The reaction is largely pH-

insensitive.[1][5]

Buffer
PBS or other amine-free

buffers

Buffers containing primary

amines (e.g., Tris) can interfere

with some alkyne modification

strategies.[6]
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To label a protein with an azide-functionalized dye, the protein must first be modified to contain

an alkyne group. This can be achieved through various methods, including the use of amine-

reactive alkyne-NHS esters that target lysine residues.

Materials:

Purified protein in an amine-free buffer (e.g., PBS)

Alkyne-NHS ester (e.g., a DBCO-NHS ester for strain-promoted click chemistry or a simple

alkyne for CuAAC)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

DMSO (for dissolving the alkyne-NHS ester)

Purification column (e.g., Sephadex G-25)[9]

Procedure:

Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free

buffer. If the protein is in a buffer containing primary amines like Tris, it must be dialyzed

against a suitable buffer such as PBS.[6]

Prepare Alkyne-NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a

concentration of 10 mg/mL.

Reaction Setup:

Adjust the pH of the protein solution to 8.0-9.0 by adding 1 M sodium bicarbonate.[9]

Add the desired molar excess of the alkyne-NHS ester to the protein solution. A starting

point is a 10 to 20-fold molar excess.[9]

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

[9]

Purification: Remove the unreacted alkyne-NHS ester using a desalting column (e.g.,

Sephadex G-25) according to the manufacturer's instructions.[9] The purified alkyne-
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modified protein is now ready for labeling with AF 555 azide.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified protein with AF 555 azide using a

copper catalyst.

Materials:

Alkyne-modified protein (from Protocol 1)

AF 555 azide

Copper (II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)[2][7]

Ligand stock solution (e.g., 100 mM THPTA in water)[2][7]

Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)[2]

[7]

PBS buffer (pH 7.4)

Purification supplies (e.g., spin column or dialysis cassette)

Procedure:

Prepare the Click Reaction Cocktail: In a microfuge tube, combine the following reagents in

order:

Alkyne-modified protein solution

AF 555 azide (to a final concentration of 20-100 µM)

Ligand (e.g., THPTA) to a final concentration of 250-500 µM.[2] Vortex briefly.

CuSO4 to a final concentration of 50-100 µM.[2] Vortex briefly.
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Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final

concentration of 2.5-5 mM to initiate the click reaction.[2] Vortex briefly to mix.

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room

temperature.[2][3]

Purification of the Labeled Protein:

Remove the excess dye and reaction components by purifying the labeled protein. For

proteins larger than 4 kDa, a spin ultrafiltration vial can be used.[8] Alternatively, dialysis or

size-exclusion chromatography can be employed.

Centrifuge the purification column to separate the labeled protein from the smaller,

unreacted components.[8]

Determination of Labeling Efficiency: The degree of labeling can be determined by

measuring the absorbance of the protein (at 280 nm) and the dye (at ~555 nm).

Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term

storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[10] The addition of

0.02% to 0.2% sodium azide can prevent microbial growth.[8]
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Step 1: Alkyne Modification

Step 2: AF 555 Azide Labeling (CuAAC)
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Caption: Workflow for labeling a protein with AF 555 azide via CuAAC click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne

cycloaddition (SPAAC). This method does not require a cytotoxic copper catalyst and is

therefore suitable for labeling proteins in living cells.[11][12][13] In this approach, the protein is

modified with a strained alkyne, such as a dibenzocyclooctyne (DIBO or DBCO).[14] The

inherent ring strain of the alkyne allows it to react spontaneously with an azide.[13]

The labeling protocol for SPAAC is similar to CuAAC but omits the addition of the copper

sulfate, ligand, and reducing agent. The reaction between the strained alkyne-modified protein

and the azide-functionalized dye proceeds directly upon mixing.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
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Caption: Logical relationship in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lumiprobe.com [lumiprobe.com]

2. broadpharm.com [broadpharm.com]

3. confluore.com [confluore.com]

4. lumiprobe.com [lumiprobe.com]

5. interchim.fr [interchim.fr]

6. documents.thermofisher.com [documents.thermofisher.com]

7. vectorlabs.com [vectorlabs.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12377213?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377213?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/click-chemistry
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://www.lumiprobe.com/protocols/protein-labeling-buffer-THPTA
https://www.interchim.fr/ft/C/ClickC.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019835_AlexaFluor_ProteinLabelingKits_UG.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Protein labeling protocol [abberior.rocks]

9. docs.aatbio.com [docs.aatbio.com]

10. Alexa Fluor® 555 Conjugation kit | Easy Alexa Fluor® 555 Labelling (ab269820) |
Lightning-Link® | Abcam [abcam.com]

11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition -
PMC [pmc.ncbi.nlm.nih.gov]

12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation
of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry
(RSC Publishing) [pubs.rsc.org]

13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Labeling Proteins
with AF 555 Azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377213#protocol-for-labeling-proteins-with-af-555-
azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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